molecular formula C11H20O B165400 (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol CAS No. 2371-42-8

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B165400
CAS RN: 2371-42-8
M. Wt: 168.28 g/mol
InChI Key: LFYXNXGVLGKVCJ-FBIMIBRVSA-N
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Description

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as TMBH, is an organic compound with a unique molecular structure. It is composed of two cycloheptane rings connected by a methylene bridge, and is a member of the bicycloalkane family of compounds. TMBH has been studied extensively for its potential applications in various scientific fields, including synthetic organic chemistry, materials science, and pharmaceuticals.

Scientific Research Applications

Water Quality Monitoring and Treatment

Summary of the Application

2-Methylisoborneol is often found in water and is associated with a musty odor. It is produced by a variety of cyanobacteria and heterotrophic bacteria . The presence of 2-MIB in water can negatively impact product reputation and customer trust .

Methods of Application

The conventional treatment techniques such as coagulation, sedimentation, filtration, and chlorination employed in removing these two commonest taste and odor compounds were found to be ineffective . The removal of 2-MIB was found to be effective using a combination of activated carbon and ozonation .

Results or Outcomes

The exposure to 2-MIB in water has caused different health challenges . The removal techniques have their shortcomings, such as high treatment cost associated with ozonation technique and poor regeneration efficiency of activated carbon .

Climate Change Research

Summary of the Application

2-MIB is produced by a variety of cyanobacteria. The production of 2-MIB can be influenced by climate change, affecting the growth of these cyanobacteria .

Methods of Application

In a study, the influence of high temperature and dissolved inorganic carbon (DIC) on two 2-MIB-producing cyanobacteria were simulated to study the effect of climate change on 2-MIB production .

Results or Outcomes

The results showed that the highest DIC concentration led to the fastest algal growth, which increased 2-MIB production . However, a higher temperature (40 °C) killed all the cyanobacteria .

Organic Synthesis

Summary of the Application

2-Methylisoborneol can be used as a reactant in organic synthesis .

Methods of Application

It can be used to prepare N - [ (1 R,2 R,4 R)-1,4,7,7-tetramethylbicyclo [2.2.1]hept-2-yl]acetamide by reacting with acetonitrile in the presence of boron trifluoride etherate .

Results or Outcomes

The reaction leads to the formation of the desired compound, demonstrating the utility of 2-MIB in organic synthesis .

Biodegradation Research

Summary of the Application

2-Methylisoborneol is one of the typical odorants in potable water sources, which is hardly removed by conventional water treatment processes . A large number of studies have shown it is biodegradable .

Methods of Application

In a study, a novel bacterium was isolated for the efficient biodegradation of 2-MIB . The bacterium was used to study the biodegradation theory of 2-MIB .

Results or Outcomes

The results showed that the bacterium could efficiently degrade 2-MIB . This research provides a new perspective for the removal of 2-MIB from water .

Enantioselective Total Synthesis

Summary of the Application

2-Methylisoborneol can be used as a reactant in the enantioselective total synthesis of geissoschizine as well as geissoschizol .

Methods of Application

In a study, 2-MIB was used in the enantioselective total synthesis of geissoschizine and geissoschizol .

Results or Outcomes

The results showed that 2-MIB could be effectively used in the enantioselective total synthesis of these compounds .

Food and Beverage Industry

Summary of the Application

2-Methylisoborneol is often associated with off-flavors in various food and beverage products, particularly in fish and wine . The compound is produced by certain types of bacteria and algae and can be absorbed by fish, resulting in a musty flavor .

Methods of Application

In the food and beverage industry, the presence of 2-MIB is usually detected through sensory analysis or chemical analysis methods such as gas chromatography-mass spectrometry .

Results or Outcomes

The presence of 2-MIB can significantly affect the quality and consumer acceptance of food and beverage products . Therefore, monitoring and controlling the levels of this compound is crucial in these industries .

properties

IUPAC Name

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXNXGVLGKVCJ-FBIMIBRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940148
Record name 2-Methylisoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol

CAS RN

2371-42-8
Record name 2-Methylisoborneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylisoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLISOBORNEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D43XMP4DNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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